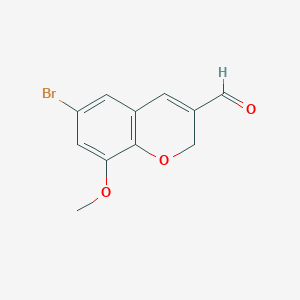
6-Brom-8-methoxy-2H-chromen-3-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-8-methoxy-2H-chromene-3-carbaldehyde is a compound that can be inferred to have a chromene base structure with substituents that include a bromine atom, a methoxy group, and an aldehyde functional group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer the properties and reactivity of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde.
Synthesis Analysis
The synthesis of chromene derivatives can often involve cascade reactions or cyclization processes. For instance, the synthesis of 1H-benzo[f]chromene-2-carbaldehydes involves a [4+2] cycloaddition reaction of 1,2-naphthoquinone-2-methides with a push-pull β-enaminoaldehyde, followed by the elimination of diethylamine . This suggests that a similar approach could potentially be applied to synthesize the 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by a fused benzene and pyran ring. The presence of substituents such as bromine and methoxy groups can influence the electronic distribution and steric hindrance within the molecule, which in turn can affect its reactivity and interactions with other molecules. The aldehyde group is typically a reactive site for nucleophilic addition reactions.
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. For example, 4-Bromo-1,6-methano annulene-3-carbaldehyde reacts with dinucleophiles to form heteroanellated compounds . This indicates that the aldehyde group in 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde could also be reactive towards nucleophiles, potentially leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives like 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde would be influenced by their functional groups. The bromine atom is likely to increase the molecular weight and density, while the methoxy group could contribute to the solubility in organic solvents. The aldehyde group would be expected to be reactive, particularly in condensation reactions or as a site for nucleophilic attack.
Wissenschaftliche Forschungsanwendungen
Medizin: Antitumor-Aktivität
Diese Verbindung hat vielversprechende Antitumor-Aktivität gegen Leberkarzinom (HEPG2-1) gezeigt, wobei bestimmte Derivate signifikante inhibitorische Wirkungen aufweisen .
Medizin: Umkehrung der Multidrug-Resistenz
Es wurde als Reagenz zur Untersuchung der Umkehrung der Multidrug-Resistenz in menschlichen Kolonkarzinom- und Mauslymphomzellen verwendet, was für die Steigerung der Wirksamkeit von Chemotherapien entscheidend ist .
Chemie: Synthese von Sulfonamiden
In der Chemie kann es zur Herstellung von Chromon-haltigen Sulfonamiden verwendet werden, einer Klasse organischer Verbindungen mit verschiedenen pharmazeutischen Anwendungen .
Eigenschaften
IUPAC Name |
6-bromo-8-methoxy-2H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-10-4-9(12)3-8-2-7(5-13)6-15-11(8)10/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONWUBMQESLCLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585509 |
Source


|
| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885271-15-8 |
Source


|
| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)
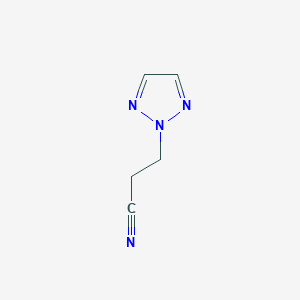
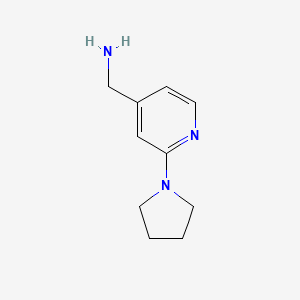
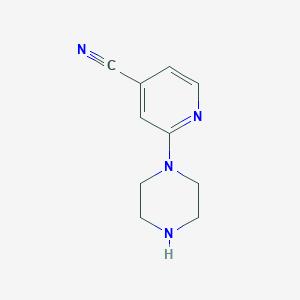

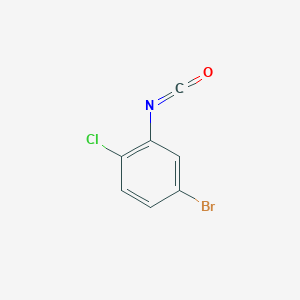
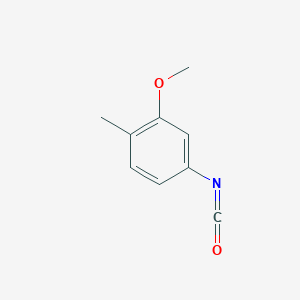
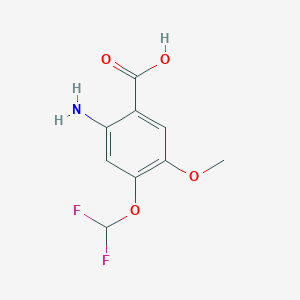
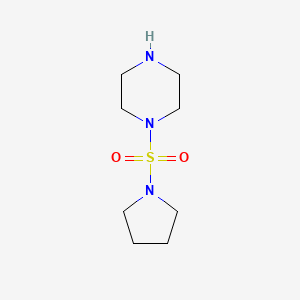


![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)